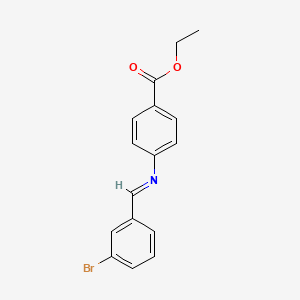

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester

Description

Structure and Synthesis p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester is a Schiff base derivative synthesized via condensation of an aminobenzoic acid ethyl ester with m-bromobenzaldehyde. The compound features a benzylidene group (C₆H₄Br) attached to the amino group of the aminobenzoic acid core, with an ethyl ester at the carboxyl position. This structure combines electron-withdrawing bromine substituents with the planar Schiff base linkage, influencing its electronic, steric, and photochemical properties.

Synthesis protocols for analogous compounds involve microwave-assisted reactions between aminobenzoic acid derivatives and aldehydes, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄) . The bromine atom in the m-position introduces steric hindrance and alters resonance effects compared to para- or ortho-substituted analogs .

Properties

IUPAC Name |

ethyl 4-[(3-bromophenyl)methylideneamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-6-8-15(9-7-13)18-11-12-4-3-5-14(17)10-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMLPYZEODWONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester typically involves the condensation of m-bromobenzaldehyde with p-aminobenzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow synthesis techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzylidene group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the Schiff base linkage, converting it into the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

Reduction: Amino derivatives resulting from the reduction of the Schiff base.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

1.1 Spasmolytic and Psychotherapeutic Agents

Research indicates that derivatives of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester exhibit spasmolytic properties, making them potential candidates for treating gastrointestinal disorders. A study demonstrated that these compounds could effectively inhibit contractions induced by spasmogens such as acetylcholine and histamine in isolated rabbit ileum, suggesting their utility as therapeutic agents for spastic conditions .

1.2 Neuropharmacological Effects

The compound has shown promise in enhancing cognitive functions such as memory acquisition and retention in animal models. In experiments involving avoidance response tests and maze navigation, treated rats demonstrated improved learning capabilities compared to control groups. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Material Science Applications

2.1 Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit specific thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Biological Research Applications

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound's efficacy was tested using agar diffusion methods, where it exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. This opens avenues for its use in developing new antimicrobial agents .

3.2 Antioxidant Activity

The compound also demonstrates antioxidant properties, which can be beneficial in preventing oxidative stress-related cellular damage. In vitro assays showed that it effectively scavenged free radicals, indicating potential applications in nutraceuticals aimed at enhancing cellular health and longevity .

Table 1: Pharmacological Efficacy of this compound

Mechanism of Action

The mechanism of action of p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester involves its interaction with specific molecular targets. The Schiff base linkage and the bromobenzylidene group play crucial roles in its reactivity and binding properties. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties

- Electronic Effects: The m-bromo substituent reduces electron density on the aromatic ring, stabilizing the Schiff base via resonance. This contrasts with non-halogenated analogs, where electron-donating groups may enhance nucleophilicity .

- Protonation Behavior : In aqueous environments, protonation occurs preferentially at the amine nitrogen (N-protonation), while gas-phase studies suggest competing O-protonation at the carbonyl oxygen due to reduced solvation effects .

- Solubility : The ethyl ester group improves lipophilicity compared to free carboxylic acids, enhancing membrane permeability in biological systems .

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Other Halogens or Groups

Key Findings :

- Bromine’s -I effect stabilizes the Schiff base linkage, reducing hydrolysis rates compared to non-halogenated analogs .

Positional Isomerism: Meta vs. Para Substitution

| Property | m-Bromo Substituent | p-Bromo Substituent |

|---|---|---|

| Resonance Effects | Disrupts conjugation with amine | Allows conjugation with amine |

| Protonation Site | Favors N-protonation in solution | Similar N-protonation dominance |

| Synthetic Yield | Lower (steric hindrance) | Higher |

Key Findings :

Ester vs. Carboxylic Acid Forms

| Property | Ethyl Ester Form | Free Carboxylic Acid Form |

|---|---|---|

| Solubility | Lipophilic (logP ~2.5–3.0) | Hydrophilic (logP ~1.0–1.5) |

| Acidity (pKa) | ~7.5 (ester hydrolysis-dependent) | ~4.9 (carboxylic acid protonation) |

| Biological Uptake | Enhanced cell permeability | Limited without esterase activation |

Biological Activity

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester is a derivative of para-aminobenzoic acid (PABA), which has garnered interest due to its diverse biological activities. This article explores the compound's biological activities, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound can be synthesized through the condensation reaction of p-aminobenzoic acid with m-bromobenzaldehyde in the presence of an acid catalyst. The resulting product is then esterified with ethanol to yield this compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of PABA derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities against various pathogens.

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) for these bacteria range from 15.62 µM to 62.5 µM, indicating potent activity against resistant strains .

- Antifungal Activity : It demonstrates broad-spectrum antifungal properties with MIC values as low as 7.81 µM .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for its role in preventing oxidative stress-related diseases. Studies have indicated that PABA and its derivatives can scavenge reactive oxygen species, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that PABA derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions. In vitro studies have revealed that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in diseases characterized by inflammation .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors in the body:

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Binding Affinity : Molecular docking studies suggest that the compound has favorable binding interactions with AChE, with reported inhibition constants (Ki) indicating strong enzyme inhibition potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications.

| Substituent | Effect on Activity |

|---|---|

| Bromine at m-position | Enhances antibacterial potency |

| Ethoxy group | Increases lipophilicity and bioavailability |

| Aromatic rings | Modulate interactions with biological targets |

Studies have shown that the introduction of electron-withdrawing groups enhances the antibacterial activity, while variations in the alkyl chain length affect the compound's pharmacokinetics and dynamics .

Case Studies

Several case studies highlight the efficacy of PABA derivatives in clinical applications:

- Dermatological Applications : PABA derivatives are used in sunscreens due to their ability to absorb UV radiation and protect skin cells from damage .

- Cancer Research : In vitro studies have demonstrated that certain PABA derivatives exhibit cytotoxic effects on cancer cell lines such as HepG2, suggesting potential applications in oncology .

- Neurological Disorders : The cholinesterase inhibitory activity has led to investigations into using these compounds for cognitive enhancement and neuroprotection in Alzheimer’s disease models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester, and how do reaction conditions influence yield and purity?

- Methodology : Two primary approaches are documented:

Esterification : React p-(m-Bromobenzylidene)aminobenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) under reflux to form the ester .

Reduction-Esterification : Reduce nitro precursors (e.g., nitrobenzoic acid derivatives) to amines using Fe/HCl, followed by esterification .

- Key Variables : Catalyst choice (H₂SO₄ vs. HCl), solvent polarity, and reaction time. For example, reflux conditions ensure complete conversion but may require post-synthesis purification via column chromatography .

Q. How can spectroscopic and crystallographic techniques characterize the structure of this compound?

- Methodology :

- NMR/IR Spectroscopy : Assign peaks for the bromobenzylidene group (e.g., C-Br stretch at ~550 cm⁻¹ in IR) and ester carbonyl (~1700 cm⁻¹). Aromatic protons in the m-bromo substituent show distinct splitting patterns in ¹H NMR .

- X-Ray Crystallography : Resolve spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amine and ester groups). Sample preparation involves dissolving the compound in acetonitrile or methanol/water mixtures for crystallization .

Q. What factors determine the protonation site (amine vs. carbonyl oxygen) in This compound?

- Methodology :

- Gas-Phase vs. Solvated Systems : In aqueous environments, N-protonation dominates due to solvation stabilization, while O-protonation is observed in gas-phase studies using ion mobility-mass spectrometry (IMS-MS) .

- Resonance Effects : Electron-withdrawing groups (e.g., bromine) stabilize N-protonation by delocalizing charge through the aromatic system .

Advanced Research Questions

Q. How do solvent polarity and substituent position (para vs. meta) influence the compound's reactivity in nucleophilic substitution or coupling reactions?

- Methodology :

- Solvent Screening : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using kinetic studies. Polar solvents stabilize transition states in SNAr reactions involving the bromine substituent .

- Substituent Effects : The meta-bromo group sterically hinders electrophilic aromatic substitution compared to para analogs, as shown in DFT calculations .

Q. What are the challenges in achieving regioselective functionalization of the aminobenzoic acid core while preserving the bromobenzylidene moiety?

- Methodology :

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the amine during bromination or esterification steps. Cleavage with NH₄F ensures minimal side reactions .

- Catalytic Optimization : Pd-catalyzed cross-coupling reactions require careful ligand selection (e.g., dppp ligands) to prevent debromination .

Q. How can computational modeling (e.g., DFT) predict the compound's behavior in proton-coupled electron transfer (PCET) reactions relevant to catalysis?

- Methodology :

- Charge Distribution Analysis : Calculate Mulliken charges at N and O sites to identify redox-active centers.

- Transition State Modeling : Simulate PCET pathways using Gaussian or ORCA software, incorporating solvent effects via COSMO-RS .

Q. What experimental evidence supports or contradicts the hypothesis that this compound exhibits neuroprotective activity via oxidative stress modulation?

- Methodology :

- In Vitro Assays : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) using DCFH-DA fluorescence. Compare with controls (e.g., ascorbic acid) .

- Contradictions : Some studies report limited blood-brain barrier penetration due to ester hydrolysis, necessitating prodrug modifications .

Contradictions and Resolutions

- Protonation Site Discrepancies : Gas-phase studies report O-protonation, conflicting with solution-phase N-protonation. Resolution: Solvent-free environments lack stabilizing hydrogen bonds, favoring O-protonation.

- Synthesis Yield Variability : Higher yields in direct esterification vs. reduction routes may arise from side reactions during nitro reduction. Mitigation: Optimize Fe/HCl ratios and reaction time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.